
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)thiourea is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Mechanical Investigations
1-(1,3-Benzodioxol-5-yl)thiourea has been studied for its molecular geometry using density functional theory (DFT). This research provides insight into the vibrational assignment, electronic structure, and spectra of the compound. Such studies are crucial for spectral detection technologies (Ragamathunnisa M, Revathi M, Jasmine Vasantha Rani E, 2015).
Coordination Polymers and Molecular Structures
Research on thiourea derivatives, including those related to 1-(1,3-Benzodioxol-5-yl)thiourea, has revealed the formation of coordination polymers and varied molecular structures in complexes of mercury(II) halides. These studies contribute to understanding the diverse stoichiometries and molecular organizations in such compounds (Andrzej Okuniewski et al., 2015).
Synthesis and Cytotoxicity Studies
The synthesis of 1-Benzoyl-3-methyl thiourea derivatives, which are related to 1-(1,3-Benzodioxol-5-yl)thiourea, and their cytotoxicity against HeLa cell lines have been explored. These studies are significant for understanding the potential anticancer activities of thiourea derivatives (Ruswanto et al., 2015).
Antidiabetic Potentials and Toxicity
Research has been conducted on the antidiabetic potential and toxicity of thiourea derivatives in animal models. Such studies are crucial for evaluating the therapeutic effects and safety of these compounds in the context of diabetes and other metabolic disorders (S. Naz et al., 2020).
Synthesis of Biological Agents
The synthesis of derivatives from compounds like 1-(1,3-Benzodioxol-5-yl)thiourea has been explored for their antimicrobial and analgesic activities. This research is significant for the development of new therapeutic agents (Bhovi K. Venkatesh et al., 2010).
Synthesis of New Thiazolidine and Imidazolidine Derivatives
Studies on the synthesis of new thiazolidine and imidazolidine derivatives, including those from thiourea compounds, have shown different antimicrobial effects. These findings are important for the discovery of new antimicrobial agents (N. Elaasar, K. Saied, 2008).
Molecular Docking and DNA Binding Studies
Research including molecular docking and DNA binding studies of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea has provided insights into the compound's interaction with DNA and its potential cytotoxic nature against cancer cell lines (Mushtaque et al., 2016).
Eigenschaften
Molekularformel |
C16H16N2O2S |
|---|---|
Molekulargewicht |
300.4g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C16H16N2O2S/c1-11-2-5-13(6-3-11)18-16(21)17-9-12-4-7-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H2,17,18,21) |
InChI-Schlüssel |
YHPFMNQEQIJIQS-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=NCC2=CC3=C(C=C2)OCO3)S |
SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B394853.png)
![3-methyl-4-[(9H-xanthen-9-ylacetyl)amino]phenyl thiocyanate](/img/structure/B394854.png)
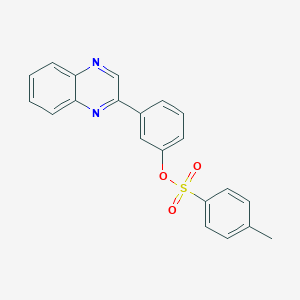
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B394856.png)
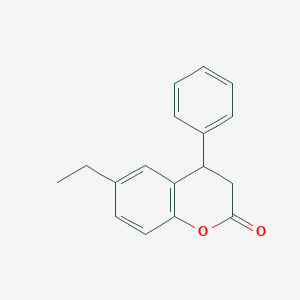
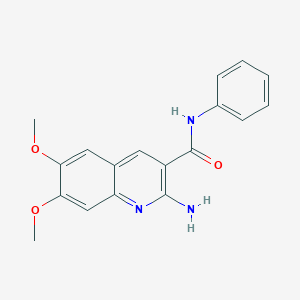

![N-[2-(2-isopropylphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B394864.png)
![N-[3-(1,3-benzothiazol-2-yl)benzyl]-N-{2-[(2-chlorobenzyl)oxy]phenyl}amine](/img/structure/B394865.png)
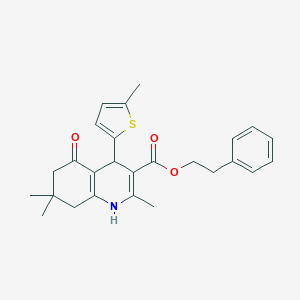
![Sec-butyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B394872.png)
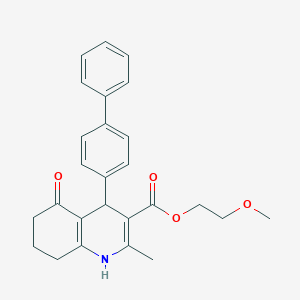
![N-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}acetamide](/img/structure/B394874.png)
